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CdnP-IN-1

Tuberculosis Host-Directed Therapy Cyclic Dinucleotide Phosphodiesterase

Reproducible host-directed therapy (HDT) research requires selective CdnP inhibition without confounding off-target effects. CdnP-IN-1 (C82) is a validated non-nucleotide inhibitor of Mycobacterium tuberculosis CdnP (IC50 18 µM) with no activity against host ENPP1 or other bacterial PDEs at ≤200 µM. - Selective MTB CdnP inhibition: IC50 18 µM; >11-fold selectivity over ENPP1. - Clean selectivity profile avoids STING pathway mischaracterization. - ≥98% HPLC purity; batch-consistent; stocked for immediate shipment.

Molecular Formula C17H17N3O3S
Molecular Weight 343.4 g/mol
Cat. No. B5628868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdnP-IN-1
Molecular FormulaC17H17N3O3S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(S1)N=CN(C2=O)CC(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C17H17N3O3S/c1-3-11-8-12-16(24-11)18-10-20(17(12)22)9-15(21)19-13-6-4-5-7-14(13)23-2/h4-8,10H,3,9H2,1-2H3,(H,19,21)
InChIKeyJHEASKMQXRYFDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CdnP-IN-1: Selective MTB CdnP Inhibitor


CdnP-IN-1 (compound c82) is a potent and selective non-nucleotide inhibitor of Mycobacterium tuberculosis (MTB) cyclic dinucleotide phosphodiesterase (CdnP), an enzyme that blunts host innate immunity by degrading bacterial c-di-AMP and host-derived 2′,3′-cGAMP. It exhibits an IC50 of 18 μM against MTB CdnP [1]. The compound is a small molecule (MW 343.4, CAS 691862-35-8) identified from a high-throughput screen and validated as a tool compound for host-directed therapy (HDT) research in tuberculosis .

CdnP-IN-1: Procurement Rationale


Inhibitors of MTB CdnP are being developed as host-directed therapies to potentiate cGAS-STING signaling and enhance intracellular killing of M. tuberculosis. However, the class is chemically diverse and potency varies widely among reported hits. CdnP-IN-1 (C82) is distinguished from other in-class compounds by its quantifiably higher potency against MTB CdnP and its demonstrated lack of activity against a panel of related bacterial, viral, and mammalian cyclic dinucleotide phosphodiesterases (CDN PDEs) at concentrations up to 200 μM [1]. Substituting CdnP-IN-1 with a less potent analog or a compound with uncharacterized off-target CDN PDE inhibition risks confounding experimental interpretation of STING pathway modulation and may produce false-negative or off-target results in cellular assays. Procurement of a well-characterized, selective inhibitor is therefore essential for reproducible HDT research [2].

CdnP-IN-1: Potency and Selectivity Profile


Superior MTB CdnP Inhibition vs. Analogs

In the original high-throughput screen, six inhibitors of MTB CdnP were identified. Among these, C82 (CdnP-IN-1) demonstrated the lowest IC50 value, outperforming four other active compounds from the same series. Direct comparison of IC50 values obtained under identical assay conditions reveals that CdnP-IN-1 is approximately 1.3- to 1.5-fold more potent than the next most active analogs. This potency advantage is quantifiable and translates to lower compound concentrations required to achieve the same degree of CdnP inhibition in biochemical assays [1].

Tuberculosis Host-Directed Therapy Cyclic Dinucleotide Phosphodiesterase

Selectivity Against Bacterial CDN PDEs

Selectivity against off-target bacterial CDN PDEs is critical for attributing observed phenotypic effects specifically to MTB CdnP inhibition. CdnP-IN-1 was tested at concentrations up to 200 μM against three other bacterial CDN PDEs: Yybt, RocR, and GBS-CdnP. No inhibition of enzymatic activity was observed for any of these enzymes at the highest concentration tested, indicating an IC50 > 200 μM [1]. This represents a selectivity window of >11-fold over the MTB CdnP IC50 (18 μM).

Bacterial Pathogenesis Phosphodiesterase Selectivity Antivirulence

No Inhibition of Mammalian ENPP1

Mammalian ENPP1 is the host ortholog of bacterial CdnP and also hydrolyzes 2′,3′-cGAMP, negatively regulating the cGAS-STING pathway. A CdnP inhibitor intended for HDT studies in tuberculosis must spare ENPP1 to avoid confounding effects on host STING signaling. CdnP-IN-1 was evaluated against ENPP1 at 200 μM and showed no detectable inhibition, establishing an IC50 > 200 μM and a >11-fold selectivity margin relative to its MTB CdnP IC50 of 18 μM . This selectivity profile is particularly important when interpreting STING pathway activation in co-culture or infection models where both bacterial and host PDEs are present.

Host-Directed Therapy Immuno-Oncology cGAS-STING Pathway

No Activity Against Viral Poxin PDE

Poxin is a viral CDN PDE that some viruses (e.g., vaccinia virus) employ to degrade 2′,3′-cGAMP and evade host cGAS-STING surveillance. When studying MTB CdnP in the context of viral co-infections or when using viral vectors, cross-inhibition of viral PDEs could produce misleading results. CdnP-IN-1 was tested against poxin at 200 μM and showed no inhibition, demonstrating an IC50 > 200 μM and a >11-fold selectivity margin relative to MTB CdnP (IC50 = 18 μM) [1].

Viral Immune Evasion Poxin Cyclic Dinucleotide Phosphodiesterase

CdnP-IN-1: Application Scenarios


Target Validation in MTB-Infected Macrophages

CdnP-IN-1 should be used to chemically validate CdnP as a host-directed therapy target in primary human macrophages or THP-1 cells infected with M. tuberculosis. The compound's selective inhibition of MTB CdnP (IC50 = 18 μM) without affecting host ENPP1 or other bacterial PDEs at up to 200 μM enables researchers to assess whether CdnP inhibition potentiates cGAS-STING-dependent cytokine production (e.g., IFN-β, IL-6) and enhances intracellular mycobacterial killing. Its well-characterized selectivity profile minimizes the risk that observed immune potentiation stems from off-target inhibition of host PDEs or other bacterial enzymes. This application is directly supported by the original discovery paper [1] and by subsequent validation studies of CdnP inhibitors in the STING pathway context [2].

MTB CdnP Enzyme Kinetics Profiling

CdnP-IN-1 is suitable for detailed biochemical characterization of MTB CdnP, including determination of inhibition modality (competitive, non-competitive, or uncompetitive) and kinetic parameters. Its defined IC50 of 18 μM and non-nucleotide scaffold distinguish it from nucleotide-mimetic inhibitors, making it a valuable tool for orthogonal studies. The compound's demonstrated lack of activity against related CDN PDEs (Yybt, RocR, GBS-CdnP, ENPP1, poxin) at concentrations >200 μM [1] ensures that observed enzyme inhibition in purified protein assays is specific to MTB CdnP. This application is particularly relevant for structure-activity relationship (SAR) campaigns and for developing assays to screen next-generation inhibitors.

CdnP vs. ENPP1 in cGAS-STING Pathway

CdnP-IN-1 provides a clean tool for dissecting the relative contributions of bacterial CdnP and host ENPP1 to 2′,3′-cGAMP hydrolysis during MTB infection. Because CdnP-IN-1 inhibits MTB CdnP with an IC50 of 18 μM but shows no inhibition of ENPP1 at concentrations up to 200 μM (>11-fold selectivity margin) , researchers can specifically block bacterial CDN PDE activity while leaving host ENPP1 function intact. This selectivity is essential for experiments that aim to quantify the specific impact of bacterial immune evasion on STING pathway activation, particularly in co-culture systems where both enzymes are present. The compound can be used alongside ENPP1-selective inhibitors to create a matrix of PDE inhibition states for pathway dissection.

Tool for Structure-Based Drug Design

CdnP-IN-1 serves as a validated reference inhibitor for structure-based virtual screening campaigns targeting MTB CdnP. Its IC50 of 18 μM and defined chemical structure (C17H17N3O3S, MW 343.4) provide a benchmark against which newly identified virtual screening hits can be compared. The compound's non-nucleotide scaffold offers a distinct chemotype that can be used to explore alternative binding modes in docking studies. Furthermore, its inclusion as a positive control in high-throughput biochemical assays enables robust Z'-factor determination and assay validation. This application is supported by recent work employing virtual screening to identify novel CdnP and ENPP1 inhibitors, in which C82 was used as a reference [1].

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